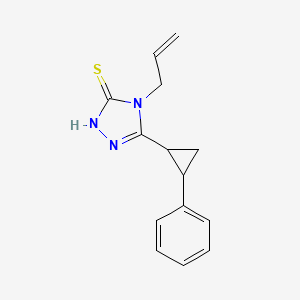
4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
準備方法
The synthesis of 4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent cyclization to form the triazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles under appropriate conditions
科学的研究の応用
4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets
Agriculture: The compound’s antifungal properties make it a candidate for use in agricultural fungicides.
Materials Science: Its unique structural properties allow it to be used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or receptors critical for the survival and proliferation of pathogens. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of their function .
類似化合物との比較
Similar compounds to 4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol include other 1,2,4-triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds also exhibit antifungal and antimicrobial activities but differ in their specific molecular targets and spectrum of activity .
生物活性
4-Allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is C15H19N3S with a distinct structural configuration that contributes to its biological properties. The presence of the triazole ring and thiol group is crucial for its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds within this class could inhibit the growth of various bacterial strains. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 12.5 - 25 µg/mL |
| Control (Chloramphenicol) | E. coli, S. aureus | 6.25 µg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives has been explored extensively. A related study found that some triazoles can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression.
Case Study:
In vitro studies on colon carcinoma (HCT-116) cells showed that derivatives similar to this compound exhibited IC50 values ranging from 6.2 µM to 27.3 µM against various cancer cell lines.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in disease processes:
- Enzyme Inhibition : Triazoles can inhibit enzymes critical for fungal and bacterial growth.
- Apoptosis Induction : By triggering apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies suggest that triazoles possess antioxidant properties which may contribute to their protective effects against oxidative stress-related diseases.
Synthesis and Evaluation
A series of studies have synthesized various triazole derivatives to evaluate their biological activities. For instance, a study synthesized multiple 1,2,4-triazole derivatives and screened them for antimicrobial and anticancer activities:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Compound A | Antimicrobial | 15 |
| Compound B | Anticancer (MCF-7) | 20 |
特性
IUPAC Name |
3-(2-phenylcyclopropyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-2-8-17-13(15-16-14(17)18)12-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFMXWPZLFNEKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2CC2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













